molecular formula C17H20FNO B2590814 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one CAS No. 1797286-58-8

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one

Cat. No.: B2590814
CAS No.: 1797286-58-8
M. Wt: 273.351
InChI Key: FYEBFXBMLFMMQH-UHFFFAOYSA-N
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Description

This compound belongs to the class of 8-azabicyclo[3.2.1]octane derivatives, characterized by a rigid bicyclic framework fused with a ketone-linked arylpropan-1-one moiety. The stereochemistry at the 1R and 5S positions confers distinct conformational stability, while the 3-fluoro-4-methylphenyl group introduces electronic and steric effects critical for biological interactions. The presence of a double bond in the bicyclo[3.2.1]oct-2-en system further modulates ring strain and reactivity .

Properties

IUPAC Name

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-12-5-6-13(11-16(12)18)7-10-17(20)19-14-3-2-4-15(19)9-8-14/h2-3,5-6,11,14-15H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEBFXBMLFMMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CCC(=O)N2C3CCC2C=CC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one typically involves multi-step organic reactions starting from readily available precursors. The key steps include the formation of the azabicyclic ring system and the introduction of the fluoro and methyl groups onto the phenyl ring. This often involves the use of chiral catalysts to ensure the correct stereochemistry of the product.

Industrial Production Methods

In industrial settings, the production of this compound might involve optimized synthesis pathways that minimize costs and increase yields. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthetic process.

Chemical Reactions Analysis

Types of Reactions

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one can undergo a variety of chemical reactions including:

  • Oxidation: : Conversion to more oxidized forms, potentially producing ketones or alcohols.

  • Reduction: : Reduction reactions may involve converting the ketone group to an alcohol.

  • Substitution: : Nucleophilic or electrophilic substitution at various positions on the molecule.

Common Reagents and Conditions

These reactions often involve common organic reagents such as sodium borohydride for reductions or oxidizing agents like potassium permanganate for oxidation reactions. The conditions vary but typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

Depending on the reaction type, the major products can vary. For example, an oxidation might produce a more polar product, while reduction could yield a less polar alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound is often studied for its unique structural properties and reactivity. Researchers may use it to understand the behavior of bicyclic compounds and the effect of substituents like fluoro and methyl groups on the reactivity.

Biology

In biological research, this compound may be used to study receptor binding and interaction with enzymes due to its bicyclic structure which can mimic certain natural products.

Medicine

Medically, this compound could be of interest due to its potential as a drug candidate. The bicyclic structure is often associated with bioactivity, and the presence of a fluoro group can enhance the stability and bioavailability of drugs.

Industry

Industrially, this compound might be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Mechanism of Action

The mechanism by which 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one exerts its effects is primarily through its interaction with molecular targets such as receptors or enzymes. Its bicyclic structure allows it to fit into specific binding sites, and the fluoro group can participate in hydrogen bonding or other electrostatic interactions, affecting the compound's pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

Table 1: Structural Comparison of Key Analogues
Compound Name / Identifier Substituents / Functional Groups Molecular Formula Key Structural Features Reference
Target Compound 3-(3-fluoro-4-methylphenyl)propan-1-one attached to 8-azabicyclo[3.2.1]oct-2-en-8-yl C₁₈H₂₁FNO Double bond in bicyclo system; fluoro-methylphenyl ketone
(1R,3S,5R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate Hydroxy-methyl bicyclo; phenylpropanoate ester C₂₀H₂₇NO₄ Hydroxyl groups at C3 and C6; ester linkage
(1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate (Littorine) Methyl bicyclo; 2-hydroxy-3-phenylpropanoate C₁₈H₂₅NO₃ Saturated bicyclo system; secondary alcohol and phenyl group
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one 2-Fluoro-4-nitrophenyl substituent; ketone at C3 C₁₃H₁₃FN₂O₃ Nitro group enhances electron-withdrawing effects; planar aromatic system
(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate Methyl bicyclo; 3-hydroxy-2-phenylpropanoate ester C₁₉H₂₃NO₃ Double bond at C6; hydroxyl and ester groups

Key Differences and Implications

Substituent Effects: The target compound’s 3-fluoro-4-methylphenyl group enhances lipophilicity compared to the nitro-substituted analogue in , which may influence membrane permeability.

Functional Group Diversity :

  • The ketone moiety in the target compound contrasts with ester or alcohol groups in analogues like and , affecting metabolic stability and enzymatic interactions.

Crystallographic Data: The nitro-fluoro analogue crystallizes in a monoclinic system (space group P21/c, a = 7.2030 Å, b = 11.3097 Å), suggesting a compact packing structure due to nitro group planarity. No comparable data exist for the target compound.

Research Findings and Limitations

  • Synthetic Routes : The trifluoromethanesulfonate intermediate in highlights methodologies for functionalizing the bicyclo system, though pharmacological data for the target compound remain sparse.
  • Spectroscopic Characterization : Analogues like and were validated via NMR and X-ray crystallography, but similar data for the target compound are absent in available literature.
  • Biological Activity: No direct evidence links the target compound to specific therapeutic applications, whereas littorine is a tropane alkaloid analog with historical relevance in anticholinergic research.

Biological Activity

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-fluoro-4-methylphenyl)propan-1-one is a complex organic compound belonging to the class of azabicyclic compounds, which are recognized for their diverse pharmacological properties. This compound is synthesized from a bicyclic framework known as azabicyclo[3.2.1]octane, which contributes to its potential biological activity and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H20FNOC_{16}H_{20}FNO with a molecular weight of approximately 273.34 g/mol. Its unique bicyclic structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its interaction with specific receptors or enzymes in the body. The compound's bicyclic structure enables it to fit into binding sites with high specificity, modulating the activity of these targets and leading to various biological effects.

Biological Activity and Pharmacological Effects

Research indicates that compounds with azabicyclic structures often exhibit significant pharmacological activities, including:

  • Inhibition of Enzymes : This compound has shown potential in inhibiting enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in regulating inflammation and pain responses .
  • Anti-inflammatory Properties : By inhibiting NAAA, the compound helps preserve endogenous palmitoylethanolamide (PEA), enhancing its anti-inflammatory and analgesic effects at inflamed sites .

Case Studies and Research Findings

Several studies have investigated the biological activity of azabicyclic compounds similar to this compound:

Table 1: Summary of Biological Activities

CompoundTargetIC50 (μM)Effect
ARN19689NAAA0.042Inhibitory
ARN16186NAAA0.655Inhibitory
Compound XFAAH0.250Inhibitory

These compounds were shown to have low nanomolar range inhibitory activity against NAAA, indicating their potential as therapeutic agents for managing inflammatory conditions .

Synthetic Routes and Industrial Production

The synthesis of this compound typically involves several key steps:

  • Formation of the Azabicyclo Core : This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Substituents : The attachment of the 3-fluoro-4-methylphenyl group is accomplished through Friedel-Crafts acylation or similar methods.

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